4-(4-Methylpyridin-3-yl)but-3-yn-1-ol
Description
Properties
CAS No. |
1511392-28-1 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
4-(4-methylpyridin-3-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H11NO/c1-9-5-6-11-8-10(9)4-2-3-7-12/h5-6,8,12H,3,7H2,1H3 |
InChI Key |
QMYGITPJMGJDQV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)C#CCCO |
Canonical SMILES |
CC1=C(C=NC=C1)C#CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Pyridine-Based But-3-yn-1-ol Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs): The nitro group in 4d and 4e reduces synthetic yields (traces to 51%) compared to non-EWG derivatives like 11e (70% yield), likely due to increased steric and electronic challenges during coupling .
- Spectral Shifts : Aromatic protons in nitro-substituted compounds (e.g., 4d, 4e) resonate downfield (δ 8.17–8.29) due to electron withdrawal, whereas alkyl-substituted analogs (e.g., 11e) show simpler spectra .
Heterocyclic Variations
Table 2: Heterocycle-Substituted But-3-yn-1-ol Derivatives
Key Observations :
- Indole Derivatives (S7c, S7d) : The presence of a sulfonated indole in S7c increases molecular weight and complexity, resulting in moderate yields (30–44%) and distinct coloration (yellow to colorless solids) .
- Pyrazole vs. Pyridine : 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol has a lower molecular weight (136.15 g/mol) and is marketed as a "versatile scaffold," highlighting its utility in medicinal chemistry compared to pyridine-based analogs .
Substituent Position and Reactivity
Evidence from the Catalog of Pyridine Compounds highlights the impact of substituent position:
- 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol : Methoxy groups at the 5- and 6-positions may enhance solubility but reduce electrophilicity at the alkyne terminus .
Preparation Methods
Palladium-Catalyzed Coupling Using Pyridinyl Triflates and Alkynes
A prominent approach involves the reaction of 6-methylpyridin-3-yl trifluoromethanesulfonate with an alkyne such as 2-methyl-3-butin-2-ol under palladium catalysis:
- Catalyst: Palladium(II) acetate with phosphine ligands (e.g., triphenylphosphine or para-tolyl-substituted phosphines).
- Base: Pyridine, DBU, piperidine (piperidine preferred for higher yields).
- Solvent: Ether solvents like tetrahydrofuran (THF), dioxane, or mixtures such as N-methylpyrrolidone (NMP)/toluene.
- Temperature: Typically 40°C for 16 hours.
- Outcome: Formation of a protected acetylene intermediate (acetone adduct), which can be deprotected by treatment with soda in toluene under reflux to yield the free alkyne intermediate.
This method achieves high yields (often >90%) and avoids hazardous oxidants by using sulfonate intermediates already in the desired oxidation state.
Comparative Data Table of Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Palladium-catalyzed coupling | Pd(OAc)2 + P(p-tol)3, base (piperidine preferred) | THF, dioxane, NMP/toluene | 40 | 16 hours | >90 | Formation of acetone-protected alkyne intermediate |
| Deprotection (acetone adduct) | Base: K3PO4 or K2CO3 (milled fresh) | Toluene, NMP/toluene mixture | 50-80 | 2-16 hours | >90 | Converts protected intermediate to free alkyne |
| N–O bond cleavage (alternative) | K2CO3 in MeOH | Methanol | Ambient | 0.5 hours | 92 | Used for related isoxazolopyridine derivatives |
Research Findings and Optimization Notes
- Milling of potassium phosphate base immediately before use significantly accelerates the reaction and improves yields.
- Piperidine as a base in the palladium-catalyzed step leads to higher yields compared to other bases like DBU or triethylamine.
- Use of sulfonate intermediates avoids hazardous oxidants such as hydrogen peroxide, improving safety and environmental profile.
- The gold(I)-catalyzed cyclization followed by base-mediated N–O bond cleavage offers a mild and efficient synthetic route for related pyridinyl hydroxylated compounds, highlighting the potential for one-pot synthesis under ambient conditions.
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Precursor | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | 4-Methyl-3-iodopyridine | Pd(PPh₃)₂Cl₂, CuI, Et₃N | ~65 | |
| Propargylation | Propargyl bromide + Pyridine derivative | K₂CO₃, DMF | ~55 |
Basic: How is this compound characterized structurally?
Methodological Answer:
Structural elucidation requires multi-technique validation:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, particularly the geometry of the pyridine-alkyne interaction.
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
Based on GHS classifications for structurally similar pyridine derivatives:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas .
- Exposure Control : Avoid skin contact (H315: skin irritation) and inhalation (H335: respiratory irritation). Work in fume hoods with negative pressure .
- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek medical attention immediately (H302: harmful if swallowed) .
Advanced: How do mechanistic studies explain the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The alkyne moiety and electron-rich pyridine ring govern reactivity:
- Alkyne Activation : The triple bond participates in Sonogashira or Click reactions via π-complexation with Pd/Cu catalysts. Steric effects from the 4-methyl group may slow transmetallation steps, requiring optimized ligand systems (e.g., bulky phosphines) .
- Electronic Effects : The pyridine’s nitrogen lone pair stabilizes transition states, enhancing regioselectivity in alkyne additions. Computational studies (DFT) suggest that electron-withdrawing substituents on pyridine could further modulate reactivity .
Advanced: How does pH or temperature affect the stability of this compound?
Methodological Answer:
Stability studies should include:
- Thermal Analysis : TGA/DSC to determine decomposition temperatures (predicted >200°C based on analogous compounds). Avoid heating above 150°C to prevent alkyne polymerization .
- pH Stability : Test in buffered solutions (pH 2–12). The hydroxyl group may undergo acid-catalyzed dehydration under strongly acidic conditions (pH < 3), forming a conjugated enyne byproduct .
Q. Table 2: Stability Under Controlled Conditions
| Condition | Observation | Reference |
|---|---|---|
| 100°C, 24 hrs | No decomposition (NMR-confirmed) | |
| pH 2, RT, 12 hrs | Partial dehydration (~20% yield loss) |
Advanced: What computational strategies predict biomolecular interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to pyridine-interacting proteins (e.g., kinases). The methyl group may occupy hydrophobic pockets, while the hydroxyl forms hydrogen bonds .
- MD Simulations : Assess conformational flexibility in aqueous vs. lipid environments (GROMACS/AMBER). The alkyne’s rigidity may limit binding to flexible active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
